molecular formula C16H17N5O2 B14652461 Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate CAS No. 43111-45-1

Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate

Cat. No.: B14652461
CAS No.: 43111-45-1
M. Wt: 311.34 g/mol
InChI Key: JSMYEARCFNTPMN-UHFFFAOYSA-N
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Description

Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate is a pyrazine-derived compound characterized by a benzoate ester backbone linked to a substituted pyrazine moiety via a methyl(methyl)amino group. The pyrazine ring features electron-withdrawing substituents (amino and cyano groups), which influence its electronic properties and reactivity.

Properties

CAS No.

43111-45-1

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

ethyl 4-[(5-amino-6-cyanopyrazin-2-yl)methyl-methylamino]benzoate

InChI

InChI=1S/C16H17N5O2/c1-3-23-16(22)11-4-6-13(7-5-11)21(2)10-12-9-19-15(18)14(8-17)20-12/h4-7,9H,3,10H2,1-2H3,(H2,18,19)

InChI Key

JSMYEARCFNTPMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C(C(=N2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-6-cyanopyrazine with methylamine to form the intermediate, which is then coupled with ethyl 4-bromobenzoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The ester group may undergo hydrolysis in vivo, releasing the active benzoic acid derivative that exerts its effects on cellular pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Compound Core Heterocycle Substituents Ester Group Key Functional Groups
Target Compound Pyrazine 5-amino-6-cyano, methyl(methyl)amino Ethyl benzoate Amino, Cyano, Ester
Compound 2 () Benzoimidazole Benzyl(2-hydroxyethyl)amino, 1-methyl Ethyl butanoate Amino, Hydroxyl, Ester
Compound 11b () Pyran 5-amino-3-hydroxy-pyrazole, cyano Ethyl carboxylate Amino, Hydroxyl, Cyano, Ester

Key Observations:

  • Heterocyclic Core: The pyrazine ring in the target compound is electron-deficient due to two nitrogen atoms, contrasting with the benzoimidazole (aromatic, fused benzene-nitrogen system) and pyran (oxygen-containing, less polarized) cores. This difference impacts solubility and intermolecular interactions .
  • Substituents: The target’s 5-amino-6-cyano groups enhance polarity and hydrogen-bonding capacity compared to Compound 2’s benzyl/hydroxyethyl groups (more lipophilic) or Compound 11b’s hydroxyl-pyrazole moiety.

Physicochemical and Reactivity Profiles

  • Polarity and Solubility: The target compound’s amino and cyano groups likely increase aqueous solubility compared to Compound 2’s hydrophobic benzyl group. However, the benzoate ester may reduce solubility relative to Compound 11b’s pyran-carboxylate .
  • Electron Effects: The pyrazine ring’s electron-deficient nature could enhance reactivity toward nucleophilic attacks, unlike the more electron-rich benzoimidazole or pyran systems .

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